Methyl 7-aminoheptanoate hydrochloride
Overview
Description
Methyl 7-aminoheptanoate hydrochloride is a chemical compound that is not directly mentioned in the provided papers. However, the papers discuss various related compounds and synthetic methods that could be relevant to the understanding of similar structures and their properties. For instance, the synthesis of 7-azabicyclo[2.2.1]heptane-1,4-dicarboxylic acid, a non-chiral analogue of 2-aminoadipic acid, is described, which shares a similar backbone to methyl 7-aminoheptanoate hydrochloride .
Synthesis Analysis
The synthesis of related compounds involves multi-step processes with key steps such as alkylation, protection of functional groups, nucleophilic substitution, and stereoselective reduction. For example, the synthesis of (3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid from L-Leucine involves protection, nucleophilic substitution, and reduction steps, which could be analogous to potential synthetic routes for methyl 7-aminoheptanoate hydrochloride . Additionally, the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride demonstrates a process involving condensation, N-alkylation, and hydrolysis, which might be adapted for the synthesis of methyl 7-aminoheptanoate hydrochloride .
Molecular Structure Analysis
The molecular structure of methyl 7-aminoheptanoate hydrochloride would consist of a seven-carbon chain with an amino group at one end and a methyl ester at the other, along with a hydrochloride salt form. The structure-related studies in the papers focus on the synthesis of compounds with specific stereochemistry and functional groups, which is crucial for the properties and reactivity of the molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include alkylation, which introduces alkyl groups into molecules, and hydrolysis, which can be used to convert esters into acids. These reactions are fundamental in building the carbon skeleton and introducing functional groups in the target molecule . The synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid also highlights the importance of optical purity and stereoregularity in the crystallization properties of the material .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds similar to methyl 7-aminoheptanoate hydrochloride are influenced by their molecular structure. For instance, the presence of chiral centers can affect the crystallization behavior, as seen in the synthesis of poly-(R)-(+)-7-hydroxy-4-methylheptanoic acid, where the incorporation of a small percentage of the enantiomeric monomer inhibits crystallization . The overall yield and purity of the synthesized compounds are also critical parameters, as demonstrated in the synthesis of 7-amino-3-(1-methylpyrrolidinio) methyl-3-cephem-4-carboxylate hydrochloride with a high yield and purity .
Scientific Research Applications
Synthesis and Industrial Production
Methyl 7-aminoheptanoate hydrochloride plays a crucial role in the synthesis of various compounds. For example, it has been utilized in the synthesis of Tianeptine Sodium, offering advantages such as low costs, mild reaction conditions, and suitability for industrial production (A. Ran, 2012).
Biomedical Applications
In the biomedical field, derivatives of this compound have been explored for their potential use as dyes in biological studies. These derivatives, specifically the 3-aminohexylpyrroloquinolinone methylated derivatives, have shown promise as blue fluorescent labels in cell trafficking and pharmacokinetics studies, offering higher fluorescence efficiency than commercial dyes (D. Carta et al., 2015).
Polymer Synthesis
The compound has been used in the preparation of monomers for nylon 7 (polyheptanamide), contributing significantly to the development of new polyamide fibers. Its derivatives were instrumental in creating high molecular weight, spinning grade nylon 7, highlighting its role in the advancement of synthetic materials (C. F. Horn et al., 1963).
Extraction and Separation Technology
In the field of extraction and separation technology, Boc-7-aminoheptanoic acid, a derivative, has been used to create reversible and efficient phase separation systems in mixtures of organic solvent and water. This development is crucial for controllable extraction-concentration or capture-release applications (Kai Tao et al., 2015).
Safety And Hazards
Methyl 7-aminoheptanoate hydrochloride is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
properties
IUPAC Name |
methyl 7-aminoheptanoate;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2.ClH/c1-11-8(10)6-4-2-3-5-7-9;/h2-7,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMAEAFFKRYPQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50550101 | |
Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-aminoheptanoate hydrochloride | |
CAS RN |
17994-94-4 | |
Record name | Methyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50550101 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Amino-heptanoicacidmethylester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.